molecular formula C7H12N2O2S B13072309 1-(Methylsulfonyl)piperidine-2-carbonitrile

1-(Methylsulfonyl)piperidine-2-carbonitrile

Cat. No.: B13072309
M. Wt: 188.25 g/mol
InChI Key: WRCJWQRSWFXPMU-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)piperidine-2-carbonitrile is a chemical compound with the molecular formula C7H12N2O2S. It is a versatile synthetic intermediate in organic chemistry and pharmaceutical research. The structure features a piperidine ring, a carbonitrile group, and a methylsulfonyl moiety, making it a valuable scaffold for constructing more complex molecules. Its primary research application lies in medicinal chemistry, where it serves as a key building block for the development of novel pharmacologically active compounds. The carbonitrile and methylsulfonyl groups are functional handles that can be used in further chemical transformations, such as cyclizations or substitutions, to create potential drug candidates. Researchers utilize this compound in the exploration of new chemical spaces for various biological targets. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

1-methylsulfonylpiperidine-2-carbonitrile

InChI

InChI=1S/C7H12N2O2S/c1-12(10,11)9-5-3-2-4-7(9)6-8/h7H,2-5H2,1H3

InChI Key

WRCJWQRSWFXPMU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCCC1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)piperidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a cyanating agent like sodium cyanide to introduce the nitrile group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, primary amines.

Major Products Formed:

Scientific Research Applications

1-(Methylsulfonyl)piperidine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)piperidine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a bioisostere, mimicking other functional groups and influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

The structural analogs of 1-(methylsulfonyl)piperidine-2-carbonitrile share the piperidine-carbonitrile core but differ in substituents and substitution patterns:

(S)-1-(4-Methyl-2-(3-phenylpropyl)oxazol-5-yl)-piperidine-2-carbonitrile (Compound 4) Substituents: Oxazole and 3-phenylpropyl groups at positions 1 and 4. Reference:

2-({1-[(3-Methylphenyl)methanesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile Substituents: Methylsulfonyl group at piperidine-N1, with a pyridine-4-carbonitrile linked via methoxy. Reference:

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

  • Core Structure : Pyrrolidine (5-membered ring) instead of piperidine, with a chloroacetyl group.
  • Key Features : Smaller ring size increases conformational strain, influencing reactivity and bioavailability.
  • Reference :

1-Piperidinocyclohexanecarbonitrile Core Structure: Cyclohexane fused to piperidine, with a nitrile group. Key Features: The bicyclic system enhances steric bulk, reducing solubility but increasing membrane permeability. Reference:

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
This compound* C₇H₁₂N₂O₂S 188.25 Not reported Moderate in DMSO
(S)-Compound 4 C₂₂H₂₆N₄O 386.47 Oil (purified via chromatography) Low in water
Pyridine derivative C₂₀H₂₃N₃O₃S 385.5 Not reported Likely low in H₂O
(S)-Pyrrolidine derivative C₇H₈ClN₂O 186.61 Not reported High in polar solvents
Cyclohexane-carbonitrile C₁₂H₂₀N₂ 192.3 Crystalline solid Low in H₂O

*Calculated properties based on structural analogs.

Data Tables

Table 1: Structural Comparison

Compound Core Ring Position 1 Substituent Position 2 Substituent
This compound Piperidine Methylsulfonyl Carbonitrile
(S)-Compound 4 Piperidine Oxazole-phenylpropyl Carbonitrile
Pyridine derivative Piperidine Methylsulfonyl Methoxy-pyridine-carbonitrile
(S)-Pyrrolidine derivative Pyrrolidine Chloroacetyl Carbonitrile

Biological Activity

1-(Methylsulfonyl)piperidine-2-carbonitrile is a chemical compound characterized by a piperidine ring substituted with a methylsulfonyl group and a carbonitrile functional group. Its molecular formula is C₇H₈N₂O₂S, indicating the presence of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties . Studies have shown that derivatives of piperidine can influence cellular processes such as cell signaling pathways and gene expression, suggesting therapeutic applications in treating infections caused by various pathogens.

Table 1: Summary of Antimicrobial Activity

Test OrganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Mycobacterium tuberculosis0.5 μM

The mechanism of action for this compound is believed to involve interactions with enzymes involved in metabolic pathways. These interactions could elucidate its pharmacodynamics and pharmacokinetics, contributing to its therapeutic potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the piperidine structure can significantly influence biological activity. For example, variations in the substituents on the piperidine ring can lead to differences in solubility and binding affinity to biological targets.

Table 2: Comparisons with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-(Methanesulfonyl)piperidine-2-carbonitrileSimilar piperidine structureDifferent solubility properties
1-(Phenylsulfonyl)piperidine-2-carbonitrileContains a phenyl groupMay show enhanced binding affinity
1-(Methylthio)piperidine-2-carbonitrileContains a methylthio groupPotentially different biological activity profile

Study on Antitubercular Activity

In a recent study, derivatives of piperidines including this compound were screened for their antitubercular activity against Mycobacterium tuberculosis. The compound demonstrated moderate activity with MIC values indicating effectiveness against both drug-sensitive and multidrug-resistant strains .

Table 3: Antitubercular Activity Results

Compound NameMIC (μM)Activity Description
This compound<0.5Moderate activity against Mtb
Control Compound>10No significant activity

Toxicity Studies

Toxicity assessments have shown that this compound is non-cytotoxic against HepG2 cell lines at concentrations up to the highest tested levels, minimizing concerns regarding mitochondrial toxicity .

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